H-Phe-Pro-Ala-pNA

説明

“H-Phe-Pro-Ala-pNA” is a peptide that has gained significant attention in recent years due to its wide range of applications in various scientific fields. It is cleaved by the sedolisins B, C, and D, tripeptidyl peptidases from Aspergillus fumigatus .

Molecular Structure Analysis

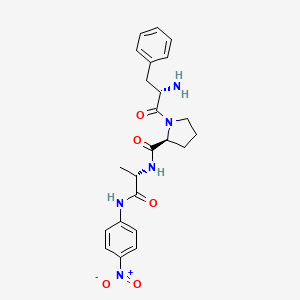

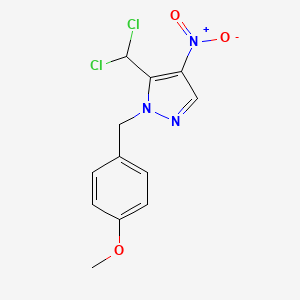

The molecular formula of “H-Phe-Pro-Ala-pNA” is C23H27N5O5 . The exact mass is 453.5 g/mol . The structure includes the amino acids phenylalanine (Phe), proline (Pro), and alanine (Ala), along with p-nitroaniline (pNA).Physical And Chemical Properties Analysis

The physical and chemical properties of “H-Phe-Pro-Ala-pNA” include a molecular weight of 453.5 g/mol and a molecular formula of C23H27N5O5 . Other specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the retrieved documents.科学的研究の応用

Application in Studying Protease Specificity

p-Nitroanilides of amino acids and peptides, including H-Phe-Pro-Ala-pNA, have been utilized to study the specificity of proteases like cathepsins H and B in the brain. These studies involve understanding the hydrolysis of various peptide bonds by these enzymes. For instance, the specific activity of cathepsin H with various p-nitroanilides, including Phe-pNa and Pro-pNa, has been analyzed (Azarian et al., 1987).

Use in Cyclophilin Binding Studies

The interaction of peptides derived from H-Phe-Pro-Ala-pNA with human cyclophilin hCyp-18 has been investigated. Studies revealed that while Suc-Ala-Phe-pNA binds hCyp-18, only proline-containing peptides can effectively block the peptidyl-prolyl cis/trans isomerase activity. This suggests the existence of functionally independent subsites in the cyclophilin for proline and pNA (Demange et al., 2001).

Investigating Tripeptide Transport Mechanisms

Research on tripeptide transport mechanisms has utilized [3H]Phe-Pro-Ala. In a study involving rabbit renal brush-border membrane vesicles, the uptake of Phe-Pro-Ala under various conditions was examined to understand the transport of intact tripeptides across membranes. This research is significant for understanding the mechanisms of peptide transport in renal systems (Tiruppathì et al., 1990).

Role in Kinetic Studies of Diketopiperazine Formation

Phe-Pro-pNA, related to H-Phe-Pro-Ala-pNA, has been used to study the kinetics of diketopiperazine (DKP) formation. This research helps in understanding the aminolysis process and factors influencing the formation of DKP from peptides, which is relevant in peptide chemistry and pharmaceutical development (Goolcharran & Borchardt, 1998).

Applications in Studying Enzyme Purification and Properties

H-Phe-Pro-Ala-pNA has been used in studies for enzyme purification and characterizing enzyme properties. For example, in the purification and characterization of alkaline proteases from Bacillus spp., substrates including H-Phe-Pro-Ala-pNA were utilized. These studies are fundamental in understanding the behavior of specific enzymes under various conditions, which has implications in biotechnology and industrial applications (Kumar et al., 1999).

Safety And Hazards

When handling “H-Phe-Pro-Ala-pNA”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

特性

IUPAC Name |

(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O5/c1-15(21(29)26-17-9-11-18(12-10-17)28(32)33)25-22(30)20-8-5-13-27(20)23(31)19(24)14-16-6-3-2-4-7-16/h2-4,6-7,9-12,15,19-20H,5,8,13-14,24H2,1H3,(H,25,30)(H,26,29)/t15-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQYNDHOCCCUVDQ-YSSFQJQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90782545 | |

| Record name | L-Phenylalanyl-L-prolyl-N-(4-nitrophenyl)-L-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90782545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Phe-Pro-Ala-pNA | |

CAS RN |

201738-99-0 | |

| Record name | L-Phenylalanyl-L-prolyl-N-(4-nitrophenyl)-L-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90782545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrochloride](/img/structure/B1443635.png)

![4-(4-{2-[(2,2-Dimethylpropanoyl)amino]ethyl}piperidin-1-Yl)thieno[3,2-D]pyrimidine-6-Carboxamide](/img/structure/B1443639.png)

![tert-butyl4-(6-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B1443641.png)

![5-(tert-butoxycarbonyl)-1-ethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B1443643.png)

![2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B1443645.png)

![2-Chloro-N-{4-[(pyridin-2-ylamino)-sulfonyl]phenyl}propanamide](/img/structure/B1443648.png)

![2-[2-Chloro-3-(3,4-dimethoxy-phenyl)-acryloylamino]-benzoic acid](/img/structure/B1443649.png)

![2-(2-Bromo-ethyl)-[1,2]oxazinane](/img/structure/B1443651.png)